Cas no 374922-04-0 ((2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile)

(2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-((2-nitrophenyl)amino)acrylonitrile
- 2-Thiazoleacetonitrile, 4-[4-(2-methylpropyl)phenyl]-α-[[(2-nitrophenyl)amino]methylene]-
- (Z)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(2-nitroanilino)prop-2-enenitrile
- AKOS024599176
- 374922-04-0
- F0760-1507
- (2Z)-2-{4-[4-(2-METHYLPROPYL)PHENYL]-1,3-THIAZOL-2-YL}-3-[(2-NITROPHENYL)AMINO]PROP-2-ENENITRILE
- (2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile
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- Inchi: 1S/C22H20N4O2S/c1-15(2)11-16-7-9-17(10-8-16)20-14-29-22(25-20)18(12-23)13-24-19-5-3-4-6-21(19)26(27)28/h3-10,13-15,24H,11H2,1-2H3/b18-13-
- InChI Key: LDHKLYJBIBEZIZ-AQTBWJFISA-N
- SMILES: C(#N)/C(/C1=NC(C2=CC=C(CC(C)C)C=C2)=CS1)=C/NC1=CC=CC=C1[N+]([O-])=O
Computed Properties
- Exact Mass: 404.13069707g/mol
- Monoisotopic Mass: 404.13069707g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 631
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 6.1
- Topological Polar Surface Area: 123Ų
(2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0760-1507-20mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-5mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-5μmol |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-50mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-10μmol |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-3mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-15mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-75mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-30mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0760-1507-4mg |
(2Z)-2-{4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl}-3-[(2-nitrophenyl)amino]prop-2-enenitrile |
374922-04-0 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
(2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile Related Literature
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Chandrashekhar D. Bobade,Semonti Nandi,Narendra R. Kale,Shashwat S. Banerjee,Yuvraj N. Patil,Jayant J. Khandare Nanoscale Adv., 2020,2, 2315-2325
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Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
Additional information on (2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile
Compound Introduction: CAS No. 374922-04-0 and Product Name (2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile
This compound, identified by the CAS number 374922-04-0, is a highly specialized chemical entity with a complex molecular structure. The product name, (2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile, provides a detailed insight into its chemical composition and functional groups. This compound belongs to a class of molecules that have garnered significant attention in the field of pharmaceutical research due to their potential biological activities and structural features.
The molecular framework of this compound incorporates several key features that make it of interest in medicinal chemistry. The presence of a thiazole ring is particularly noteworthy, as thiazole derivatives are well-documented for their diverse biological properties, including antimicrobial, antifungal, and anti-inflammatory effects. The nitrophenyl group appended to the molecule introduces a region of high electrophilicity, which can be exploited in various chemical reactions and interactions with biological targets.
In recent years, there has been a surge in research focused on developing novel therapeutic agents that leverage the unique properties of heterocyclic compounds. The combination of a thiazole core with an amine and nitrile functionality creates a molecule that is likely to exhibit interesting pharmacological profiles. Specifically, the amine group can serve as a hydrogen bond acceptor or donor, enhancing binding affinity to biological receptors, while the nitrile group can participate in hydrogen bonding or act as a bioisostere for other functional groups.
The (2Z)-configuration of the prop-2-enenitrile moiety suggests a specific spatial arrangement of atoms, which can critically influence the compound's interactions with biological targets. This stereochemical feature is often carefully considered in drug design, as it can significantly impact the efficacy and selectivity of a drug candidate. The research community has increasingly recognized the importance of stereochemistry in medicinal chemistry, leading to more sophisticated approaches in designing molecules with optimized pharmacokinetic properties.
The substituent pattern around the aromatic ring further enhances the complexity and potential utility of this compound. The presence of a tert-butyl group attached to the phenyl ring via a thiophene bridge adds steric bulk and may influence both the electronic properties and solubility profile of the molecule. These structural elements are often tailored in drug discovery efforts to modulate pharmacological activity and improve pharmacokinetic behavior.
Recent advancements in computational chemistry have enabled researchers to more accurately predict the biological activity of novel compounds before they are synthesized. By leveraging machine learning models and molecular docking studies, researchers can identify promising candidates for further investigation. This compound's structure suggests potential interactions with enzymes and receptors involved in various disease pathways, making it an attractive candidate for further exploration.
The synthesis of such complex molecules requires meticulous planning and expertise in organic chemistry. Advanced synthetic methodologies are employed to construct the desired framework while maintaining high yields and purity. Techniques such as cross-coupling reactions, cyclization processes, and functional group transformations are often utilized in the preparation of this type of compound. The synthetic route not only needs to be efficient but also scalable for potential future applications.
In conclusion, CAS No. 374922-04-0 represents a structurally intricate molecule with significant potential in pharmaceutical research. The product name (2Z)-2-{4-4-(2-methylpropyl)phenyl-1,3-thiazol-2-yl}-3-(2-nitrophenyl)aminoprop-2-enenitrile highlights its complex architecture and functional groups that make it a compelling subject for further study. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in the development of novel therapeutic agents.
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